molecular formula C4H6N2O B7769483 3-Imino-3-methoxypropanenitrile

3-Imino-3-methoxypropanenitrile

Cat. No.: B7769483
M. Wt: 98.10 g/mol
InChI Key: NLPAKSHMMNFZGT-UHFFFAOYSA-N
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Description

3-Imino-3-methoxypropanenitrile is a chemical compound of interest in scientific research and development. It features both nitrile and imino functional groups, which are valuable in organic synthesis and pharmaceutical chemistry. Nitriles are known for their robust nature and biocompatibility, often serving as key intermediates in the production of agrochemicals and fine chemicals . They are frequently used as stable precursors or bioisosteres for other functional groups, such as carbonyls, in the design of active molecules . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-cyanoethanimidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c1-7-4(6)2-3-5/h6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPAKSHMMNFZGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Chemical Transformations Involving 3 Imino 3 Methoxypropanenitrile

Elucidation of Reaction Mechanisms at the Imino Moiety

The imino group, specifically an imino ether (or imidate), is a key reactive center in 3-imino-3-methoxypropanenitrile. Its reactivity is governed by the polarized nature of the carbon-nitrogen double bond.

Nucleophilic Addition Reactions to the C=N Bond

The carbon atom of the imino group is electrophilic and susceptible to attack by nucleophiles. This process is analogous to nucleophilic additions to carbonyl compounds. byjus.comkhanacademy.org The general mechanism involves the attack of a nucleophile on the imino carbon, leading to the cleavage of the C=N pi bond and the formation of a tetrahedral intermediate. libretexts.orgyoutube.com

The reaction with primary amines, for instance, results in the formation of imine derivatives. The mechanism proceeds through the initial nucleophilic attack of the amine's nitrogen on the carbonyl carbon, followed by proton transfer and the elimination of water. byjus.com Similarly, secondary amines react to form enamines. libretexts.org

Table 1: General Nucleophilic Addition to Imines

Nucleophile Product Type Mechanistic Steps
Primary Amine Imine Nucleophilic attack, proton transfer, elimination of alcohol (in the case of an imino ether).
Secondary Amine Enamine Nucleophilic attack, proton transfer, elimination, and deprotonation of adjacent carbon. libretexts.org
Grignard Reagents Substituted Amine Nucleophilic attack of the carbanion, followed by hydrolysis to yield the amine. youtube.com

Tautomerism and Isomerization Processes

This compound can exhibit imine-enamine tautomerism. This process involves the migration of a proton from the carbon alpha to the imino group to the nitrogen atom, resulting in the formation of an enamine isomer (3-amino-3-methoxyacrylonitrile).

The equilibrium between the imino and enamine forms is influenced by various factors, including solvent polarity and the presence of catalysts. The enamine form is often a key intermediate in reactions such as the formation of enamines from secondary amines. libretexts.org

Proton Transfer and Acid-Base Catalysis in Imino Systems

Proton transfer is a fundamental step in many reactions involving the imino group. Acid catalysis can enhance the electrophilicity of the imino carbon by protonating the nitrogen atom, making it more susceptible to nucleophilic attack. byjus.com This is a common strategy in the hydrolysis of imines and the formation of acetals.

Base catalysis, on the other hand, can facilitate the deprotonation of the alpha-carbon, promoting tautomerization to the enamine form or enabling other reactions at that position. In enzymatic systems, specific amino acid residues, such as aspartic acid and histidine, can act as proton donors and acceptors, facilitating both nucleophilic attack and subsequent transformations. rsc.org Intramolecular proton transfer from a nearby carboxylic acid group has also been shown to efficiently catalyze the hydrolysis of ethers, a principle applicable to related imino ether systems. rsc.org

Detailed Analysis of Nitrile Group Reactivity

The nitrile (or cyano) group is another significant reactive site in this compound, characterized by its carbon-nitrogen triple bond.

Pathways of Nucleophilic Attack on the Cyano Group

Similar to the imino group, the carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. The reaction with hydrogen cyanide, for example, leads to the formation of cyanohydrins. byjus.comchemguide.co.uk This reaction is typically base-catalyzed to generate the more potent cyanide ion nucleophile. chemguide.co.uk

The mechanism involves the attack of the nucleophile on the nitrile carbon, breaking the pi bonds of the triple bond. chemguide.co.uk Enzymatic transformations of nitrile groups are also known, where a cysteine residue can act as a nucleophile, attacking the nitrile to form a thioimidate adduct, which is then further reduced. rsc.org

Table 2: Nucleophilic Addition to Nitriles

Nucleophile Reagent/Conditions Product Type
Water (Hydrolysis) Acid or Base Amide, Carboxylic Acid
Alcohols Acid catalyst Imino ether (Pinner Reaction). organic-chemistry.org
Hydrogen Cyanide Base catalyst Cyanohydrin. chemguide.co.uk

Cycloaddition Reactions (e.g., [3+2] Cycloadditions) involving Nitrilimines and Related Dipoles

While this compound itself is not a 1,3-dipole, it can be a precursor to species that undergo cycloaddition reactions. A particularly relevant class of reactions is the [3+2] cycloaddition involving nitrile imines. researchgate.netmdpi.com Nitrile imines are reactive 1,3-dipoles that are typically generated in situ, for example, by the base-promoted dehydrohalogenation of hydrazonoyl halides. nih.gov

These nitrile imines can then react with various dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings like pyrazolines and pyrazoles. nih.govmdpi.comyoutube.com The reaction generally proceeds in a single step with high regioselectivity, although mixtures of regioisomers can sometimes form. mdpi.comyoutube.com The regioselectivity is governed by the frontier molecular orbital (FMO) interactions between the nitrile imine and the dipolarophile. mdpi.comnih.gov

In addition to [3+2] cycloadditions, [3+3] cycloadditions are also a known pathway for forming six-membered heterocycles, often employing organo- or transition metal catalysis. nih.govnih.gov

Table 3: [3+2] Cycloaddition of Nitrile Imines

Dipolarophile Product (Heterocycle) Notes
Alkenes Pyrazolines. nih.gov Reaction with the C=C double bond.
Alkynes Pyrazoles. youtube.com Aromatic five-membered ring is formed.
Imines 1,2,4-Triazolines. mdpi.com Reaction with the C=N double bond.

Formation of Heterocyclic Compounds from Nitrile Transformations

The nitrile group in this compound is a key player in the synthesis of various heterocyclic systems. Its transformations often serve as a gateway to the construction of complex molecular architectures.

One prominent application is in the synthesis of pyridazine (B1198779) derivatives. Pyridazines are six-membered heterocyclic compounds containing two adjacent nitrogen atoms and are of significant interest due to their diverse biological activities. google.com The reaction of this compound with hydrazine (B178648) or its derivatives can lead to the formation of substituted pyridazines. For instance, the reaction with hydrazine hydrate (B1144303) can yield 3,6-dihydroxypyridazine. google.com The general synthesis of pyridazines can be achieved through various methods, including the reaction of β,γ-unsaturated hydrazones, which can be converted to 1,6-dihydropyridazines and subsequently to pyridazines. organic-chemistry.org Another approach involves the inverse electron demand Diels-Alder reaction between s-tetrazines and silyl (B83357) enol ethers to produce functionalized pyridazines with high regioselectivity. uzh.ch

Furthermore, the nitrile functionality is instrumental in constructing pyrimidine (B1678525) rings. Pyrimidines are another class of important nitrogen-containing heterocycles. A metal-free [3+3] annulation reaction between amidines and α,β-unsaturated ketones provides a pathway to multi-substituted pyrimidines. rsc.org Although not directly involving this compound as a starting material, this illustrates a common strategy for pyrimidine synthesis where a three-carbon unit with nitrogen functionalities reacts with a three-atom component.

The versatility of the nitrile group extends to the formation of other heterocyclic systems like pyrimido[4,5-c]pyridazine-5,7(1H,6H)-diones and 3-aminoindazoles through reactions with hydrazines. nih.govrsc.org

Interplay between Imino and Nitrile Functionalities in Concerted and Stepwise Processes

The concurrent presence of imino and nitrile groups in this compound gives rise to unique reactivity patterns, often involving intricate concerted or stepwise mechanistic pathways.

Intramolecular Cyclization Events

Intramolecular cyclization is a key transformation for this compound and related structures, leading to the formation of cyclic compounds. These reactions are often triggered by the nucleophilic character of one functional group attacking the electrophilic center of another within the same molecule. While direct studies on the intramolecular cyclization of this compound are not extensively detailed in the provided results, the principles can be inferred from similar systems. For example, the intramolecular cyclization of N-aryl amides is a known method for synthesizing 3-amino oxindoles. rsc.org This type of reaction highlights how a nitrogen-containing functional group can cyclize onto an adjacent carbonyl or imino group.

Role of Intermediates, including Zwitterionic Structures

In many cycloaddition reactions involving nitrogen-containing compounds, the formation of zwitterionic intermediates is a topic of mechanistic debate. These intermediates, which possess both a positive and a negative charge on different atoms, can be key to understanding the reaction pathway. For instance, in [3+2] cycloaddition reactions between C-arylnitrones and perfluoro 2-methylpent-2-ene, the possibility of a stepwise mechanism involving a zwitterionic intermediate has been explored through computational studies. nih.gov However, these studies often conclude that despite the polar nature of the reactants, the reactions tend to proceed through a concerted, one-step mechanism, and attempts to isolate or computationally locate stable zwitterionic intermediates have been unsuccessful. nih.gov Similar investigations into the [3+2] cycloaddition of aryl azides with ethyl propiolate also suggest a polar, single-step mechanism, although the formation of zwitterions on parallel reaction paths is considered possible. mdpi.com These findings suggest that while the concept of zwitterionic intermediates is mechanistically plausible, their actual involvement as discrete, stable species in the main reaction pathway for many cycloadditions is not always the case.

Influence of the Methoxy (B1213986) Group on Reaction Kinetics and Selectivity

The methoxy group (-OCH3) in this compound exerts a significant influence on the molecule's reactivity through both electronic and steric effects.

Electronic Effects (Inductive and Resonance)

The methoxy group is known for its dual electronic nature. It exhibits a -I (negative inductive) effect due to the higher electronegativity of the oxygen atom compared to carbon, which withdraws electron density from the adjacent carbon atom. Simultaneously, it possesses a +R (positive resonance or mesomeric) effect, where the lone pairs on the oxygen atom can be delocalized into an adjacent π-system, donating electron density.

Theoretical and Computational Chemistry Studies on 3 Imino 3 Methoxypropanenitrile

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are instrumental in elucidating the electronic structure, bonding characteristics, and reactivity of molecules. For 3-imino-3-methoxypropanenitrile, such calculations would provide invaluable insights into its fundamental chemical nature.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of a molecule's reactivity. The energy and spatial distribution of these orbitals indicate the molecule's ability to act as an electron donor or acceptor.

For this compound, the HOMO is expected to be localized primarily on the imino nitrogen and the methoxy (B1213986) oxygen, which possess lone pairs of electrons. The LUMO, conversely, is likely centered on the antibonding π* orbitals of the C=N and C≡N bonds, making these sites susceptible to nucleophilic attack.

Table 1: Calculated Frontier Molecular Orbital Energies of Analogous Compounds

Compound Method/Basis Set HOMO (eV) LUMO (eV) Energy Gap (eV) Source
Methyl Orange CAM-B3LYP/6-311+G(d) - - 2.54 utdallas.edu
Azo Dyes DFT - - 5.30 - 6.88 utdallas.edu

Note: The data presented is for analogous compounds and serves as a basis for understanding the potential electronic properties of this compound.

The charge distribution within this compound dictates its electrostatic potential, which in turn governs its intermolecular interactions and reactivity. The nitrogen atom of the imino group and the oxygen atom of the methoxy group are expected to possess partial negative charges due to their high electronegativity and the presence of lone pairs. Conversely, the carbon atoms of the imino and nitrile groups are anticipated to be electrophilic, bearing partial positive charges.

Computational methods like Natural Bond Orbital (NBO) analysis can provide a detailed picture of this charge distribution. For example, in related systems, NBO analysis helps in understanding intramolecular charge transfer and the nature of donor-acceptor orbital interactions. researchgate.net An electrostatic potential map of this compound would likely show negative potential (red/yellow) around the imino nitrogen and methoxy oxygen, indicating sites for electrophilic attack, and positive potential (blue) around the imino and nitrile carbons, highlighting their susceptibility to nucleophilic attack. For instance, the molecular electrostatic surface potential of methyl chloride shows a minimum value of -39 kJ mol⁻¹ and a maximum of 92 kJ mol⁻¹, illustrating the charge separation. researchgate.net

This compound possesses several single bonds around which rotation can occur, leading to different conformers. The key dihedral angles determining the conformational landscape would be around the C-C and C-O bonds.

Conformational analysis, through methods like potential energy surface (PES) scans, can identify the most stable conformers and the energy barriers between them. libretexts.org For this compound, steric hindrance between the methoxy group and the cyanomethylene group would play a significant role in determining the preferred conformation. It is expected that staggered conformations, which minimize steric strain, will be energetically favored over eclipsed conformations. libretexts.orglibretexts.org The relative energies of different conformers are influenced by torsional strain and steric interactions. libretexts.orglibretexts.org For example, in 1-bromopropane, the anti conformation is the most stable, and the energy difference to the highest energy eclipsed conformation is 21 KJ/mol. lasalle.edu

Table 2: Energetic Contributions to Conformational Strain in Analogous Systems

Interaction Energy Cost (kJ/mol) Source
H-H eclipse 4.0 lasalle.edu
CH3-H eclipse 6.0 lasalle.edu
Br-H eclipse 7.0 lasalle.edu
Br-CH3 gauche 4.0 lasalle.edu

Note: This data from a substituted propane (B168953) provides a framework for estimating the steric and torsional strains in the conformers of this compound.

Computational Modeling of Reaction Pathways and Energy Profiles

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transient species like transition states and intermediates, and the determination of reaction energetics.

The reactivity of this compound is dictated by its functional groups. The imine moiety is susceptible to hydrolysis, which would proceed through a tetrahedral intermediate. utdallas.edu The nitrile group can undergo nucleophilic addition. libretexts.org

Computational modeling can map out the potential energy surface for these reactions, identifying the structures of transition states and intermediates. ucsb.edu For the hydrolysis of the imine, the reaction would likely initiate with the nucleophilic attack of a water molecule on the imino carbon. kabarak.ac.ke This would lead to a tetrahedral intermediate, which would then rearrange to yield a ketone and ammonia (B1221849) (or a primary amine). The transition state for the initial attack would involve the partial formation of the C-O bond and elongation of the C=N double bond.

The activation energy (Ea) for a reaction is the energy barrier that must be overcome for the reaction to occur and is a key factor in determining the reaction rate. Transition state theory provides a framework for calculating these parameters. libretexts.orgarxiv.org

For the hydrolysis of the imine in this compound, the activation energy can be estimated by comparison with similar computed reactions. For example, the aminolysis of methyl formate (B1220265), a related reaction, has been studied computationally, with the catalyzed reaction having activation energies 10-17 kcal/mol lower than the uncatalyzed process. researchgate.net Similarly, the activation energy for the reaction of nitriles with cysteine has been shown to correlate with experimental reaction rates. nih.gov DFT calculations on the reaction of nitrones with CS2 revealed an activation barrier of 22 kcal/mol for the initial nucleophilic attack. ucsb.edu

Table 3: Calculated Activation Energies for Reactions of Analogous Compounds

Reaction Method Activation Energy (kcal/mol) Source
Aminolysis of methyl formate (catalyzed) QCISD/6-31(d,p) & B3LYP/6-31G(d) ~10-17 lower than uncatalyzed researchgate.net
Nitrile reaction with cysteine DFT < 16 (for reactive nitriles) nih.gov
Nitrone reaction with [CS2Cl]⁻ DFT 22 ucsb.edu

Note: These values provide an estimate for the energy barriers that might be expected for reactions involving this compound.

In-Depth Computational Analysis of this compound Remains Elusive

A thorough review of available scientific literature reveals a significant gap in the theoretical and computational chemistry studies of the compound this compound. Despite its potential relevance in organic synthesis and materials science, detailed computational investigations into its reactivity, dynamic behavior, and the influence of its environment appear to be limited or not publicly documented.

The specific exploration of solvent effects, which are crucial for understanding and predicting chemical reactivity in different media, has not been detailed for this compound. Such studies would typically involve quantum chemical calculations to determine how the polarity and specific interactions of various solvents influence the electronic structure and transition states of the molecule during a reaction. The absence of this data hinders the optimization of reaction conditions for its synthesis and subsequent transformations.

Furthermore, molecular dynamics (MD) simulations, a powerful tool for probing the dynamic behavior and intermolecular interactions of molecules, have not been reported for this compound. MD simulations could provide invaluable insights into its conformational flexibility, aggregation behavior, and interactions with other molecules, which are essential for designing new materials or understanding its biological activity, if any.

Consequently, the development of structure-reactivity and structure-selectivity relationships based on computational data is also not available for this compound. These relationships are fundamental in rational catalyst design and in predicting the outcome of chemical reactions. Without foundational computational studies, establishing these predictive models for this compound is not currently feasible.

While computational studies exist for structurally related compounds, the unique combination of the imino, methoxy, and nitrile functional groups in this compound presents a distinct electronic and steric profile that necessitates specific investigation. The lack of dedicated research on this molecule highlights an opportunity for future computational chemistry work to elucidate its fundamental properties and reactivity, thereby enabling its potential applications.

Applications of 3 Imino 3 Methoxypropanenitrile As a Synthetic Synthon and Building Block

Role in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. The strategic use of versatile building blocks is crucial for the efficient construction of these complex scaffolds. 3-Imino-3-methoxypropanenitrile and its derivatives have emerged as valuable synthons for the preparation of various nitrogen-containing heterocycles.

Access to Substituted Pyrimidines and Analogues

The pyrimidine (B1678525) nucleus is a fundamental structural motif found in a vast number of biologically active compounds and natural products, including nucleic acids. The development of efficient synthetic routes to substituted pyrimidines is, therefore, a significant focus of synthetic organic chemistry.

A closely related analogue, 2-(methoxymethylene)-3-methoxypropanenitrile, has been effectively employed in a general and mild synthesis of 2,4-diamino-5-benzylpyrimidines. This method involves a Friedel-Crafts reaction between the propanenitrile derivative and an activated aromatic substrate. The resulting intermediate is then treated with guanidine (B92328) to afford the desired 2,4-diamino-5-benzylpyrimidine. This two-step process highlights the utility of such building blocks in constructing highly functionalized pyrimidine rings.

The reaction proceeds by the initial formation of a carbon-carbon bond between the aromatic ring and the propanenitrile backbone, followed by cyclocondensation with guanidine to form the diaminopyrimidine core. This approach provides a valuable pathway to a class of compounds with significant therapeutic potential.

Construction of Other Nitrogen-Containing Ring Systems

The reactivity of the iminoether and nitrile functionalities within this compound and related synthons provides a gateway to a variety of other nitrogen-containing heterocyclic systems. While specific examples utilizing this compound are not extensively documented in readily available literature, the known reactivity patterns of similar compounds suggest their potential in the synthesis of heterocycles such as imidazoles, triazoles, and other fused heterocyclic systems. The dual electrophilic and nucleophilic nature of different atoms within the molecule allows for versatile reaction pathways with various binucleophiles and bielectrophiles, leading to a diverse range of ring structures.

Utility in the Formation of Diverse Organic Molecules

The application of this compound as a building block is not limited to heterocyclic synthesis. Its functional groups can be manipulated to introduce key structural motifs into a variety of acyclic and carbocyclic molecules. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the iminoether can be converted to a carbonyl group or an amine. This versatility allows for the incorporation of diverse functionalities into target molecules, making it a useful tool in multi-step organic synthesis.

Strategic Intermediacy in the Synthesis of Complex Natural Products and Designed Molecules

The synthesis of complex natural products and other designed molecules with specific biological or material properties often requires the use of highly functionalized and versatile building blocks. While there are no prominent examples in the available literature of this compound being used as a key intermediate in the total synthesis of a complex natural product, its potential for this application is significant. The ability to efficiently construct substituted heterocyclic cores, which are prevalent in natural products, makes it a promising candidate for future synthetic endeavors. The strategic incorporation of this synthon could significantly shorten synthetic routes and provide access to novel analogues of biologically active molecules.

Future Research Directions and Unexplored Avenues for 3 Imino 3 Methoxypropanenitrile

Development of Asymmetric Synthetic Methodologies

A primary focus for future research on 3-imino-3-methoxypropanenitrile would be the development of asymmetric synthetic routes. The presence of a stereocenter at the carbon bearing the imino and methoxy (B1213986) groups means that enantiomerically pure forms of this compound and its derivatives could have significant applications, potentially as chiral building blocks in medicinal chemistry.

The asymmetric Strecker reaction stands out as a highly promising approach for the enantioselective synthesis of α-aminonitriles, which are closely related to the target molecule. acs.orgacs.orgacs.orgwikipedia.orgnih.gov This reaction, which involves the addition of a cyanide source to an imine, can be rendered asymmetric through the use of chiral catalysts. wikipedia.org Future research could explore a variety of catalytic systems to achieve high enantioselectivity in the synthesis of this compound precursors.

Catalyst TypePotential AdvantagesKey Research Focus
Chiral Zirconium Catalysts High enantioselectivities for a broad range of substrates. acs.orgOptimization of catalyst structure for the specific imine precursor of this compound.
Chiral Guanidine (B92328) Catalysts Effective as bifunctional catalysts, activating both the imine and the cyanide source. acs.orgInvestigation of guanidine derivatives to fine-tune reactivity and selectivity.
Thiourea-Based Organocatalysts Robust, compatible with aqueous cyanide sources, and suitable for large-scale synthesis. acs.orgnih.govDevelopment of novel thiourea (B124793) catalysts for the three-component reaction leading to the target structure.
Chiral Phosphoric Acids Can catalyze the formation of α-aryl-α-heteroaryl-aminonitriles with low catalyst loading. rsc.orgExploring the potential for stereoreversal by modifying the catalyst and reaction conditions.

Another avenue for exploration is the use of chiral auxiliaries. wikipedia.org By attaching a chiral group to the amine precursor, it may be possible to direct the stereochemical outcome of the reaction, with the auxiliary being removed in a subsequent step. Furthermore, iridium-catalyzed asymmetric umpolung allylation of imines represents a modern and mild method for creating chiral amines that could be adapted for this system. acs.org

Advanced Studies on Reactivity in Non-Conventional Media

The use of non-conventional, or "green," solvents in chemical synthesis is a rapidly growing field. Future studies on this compound should include an investigation of its reactivity in these alternative media, which can offer numerous advantages over traditional organic solvents, including enhanced reaction rates, improved yields, and easier product isolation and catalyst recycling.

Deep Eutectic Solvents (DESs) , which are mixtures of hydrogen bond donors and acceptors, have emerged as sustainable and inexpensive alternatives to conventional solvents. researchgate.netmdpi.com They are often biodegradable, non-flammable, and can be prepared from readily available starting materials. researchgate.net Research could focus on using DESs as both the solvent and a catalyst for reactions involving this compound. For instance, the synthesis of nitrogen-containing heterocycles has been successfully carried out in DESs, suggesting that the imino and nitrile functionalities of the target compound could be made to participate in cyclization reactions in these media. researchgate.netmdpi.com

Ionic Liquids (ILs) are another class of non-conventional solvents with unique properties, such as low vapor pressure and high thermal stability. rsc.org They have been shown to be effective media for the synthesis of α-aminonitriles via the Strecker reaction. rsc.org The use of ILs can lead to faster reactions and higher yields compared to conventional solvents. rsc.org Future work could involve screening a range of ILs to find the optimal medium for the synthesis and subsequent reactions of this compound. The development of nitrile-functionalized ionic liquids could also be explored, as these may offer enhanced solubility and catalytic activity. researchgate.net

Non-Conventional MediumPotential Research Applications for this compound
Deep Eutectic Solvents (DESs) - As a green solvent for the synthesis of the target molecule. - To promote novel cyclization reactions involving the imino and nitrile groups. - To investigate the catalytic role of the DES in transformations. researchgate.netmdpi.com
Ionic Liquids (ILs) - As a recyclable solvent for the asymmetric Strecker synthesis of precursors. - To enhance the rate and selectivity of nucleophilic additions to the imine or nitrile. - To explore the synthesis of nitrile-functionalized ILs for specific applications. rsc.orgresearchgate.net

Integration of Machine Learning and AI in Predicting Reactivity and Designing New Syntheses

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of reaction outcomes and the design of novel synthetic pathways. nih.govnih.govacs.orgijnc.irpharmaceutical-technology.comresearchgate.net For a novel compound like this compound, these computational tools could be invaluable.

Predicting Reaction Outcomes: Machine learning models can be trained on large datasets of known chemical reactions to predict the products of new reactions with a high degree of accuracy. nih.govpharmaceutical-technology.comresearchgate.net By inputting this compound and a potential reactant into such a model, researchers could gain insights into the most likely transformations, saving significant time and resources in the laboratory. ML models have been successfully used to predict the performance of C-N cross-coupling reactions, a type of transformation relevant to the synthesis and modification of imines. pharmaceutical-technology.com

Exploration of New Chemical Reactivity Modes for the Imino Nitrile Functional Group

The combination of an imine and a nitrile group in this compound suggests a rich and underexplored reactivity landscape. Future research should aim to uncover novel chemical transformations of this unique functional group arrangement.

Reactivity of the Imine Group: Imines are versatile functional groups that can undergo a wide range of reactions. wikipedia.org These include:

Reduction: The imine can be reduced to the corresponding amine, providing access to chiral 1,2-diamino derivatives. Asymmetric reduction of imines is a well-established field that could be applied here. rsc.org

Nucleophilic Addition: The electrophilic carbon of the imine is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. wikipedia.org

Cycloaddition Reactions: Imines can participate in cycloaddition reactions, such as the aza-Diels-Alder reaction, to form heterocyclic compounds. wikipedia.org

Umpolung Reactivity: The normal electrophilic reactivity of the imine can be inverted (umpolung), allowing it to act as a nucleophile. acs.org

Reactivity of the Nitrile Group: The nitrile group also offers a variety of synthetic possibilities: numberanalytics.comlibretexts.orgthieme-connect.de

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid or an amide. numberanalytics.comlibretexts.org

Reduction: Reduction of the nitrile group can yield a primary amine. libretexts.org

Addition of Organometallic Reagents: Grignard reagents can add to the nitrile to form ketones after hydrolysis. libretexts.org

Covalent Inhibition: The electrophilic nature of the nitrile's carbon atom allows it to act as a "warhead" in covalent inhibitors by reacting with nucleophilic residues in enzymes. nih.gov

Tandem and Domino Reactions: The proximity of the imine and nitrile groups may allow for novel tandem or domino reactions, where a single event triggers a cascade of transformations. For example, a reaction at the imine center could be followed by an intramolecular cyclization involving the nitrile group. The study of nitrile imines as 1,3-dipoles in cycloaddition reactions could also provide inspiration for new reactivity modes. researchgate.netresearchgate.netthieme-connect.comtandfonline.comuniupo.itnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Imino-3-methoxypropanenitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, adapting protocols from cyanoacetamide derivatives (), a two-step process may involve (1) reacting methoxypropionitrile (CAS 110-67-8, ) with a carbonyl source under basic conditions, followed by (2) imine formation using ammonia or a primary amine. Reaction temperature (e.g., 0–5°C for kinetically controlled steps) and catalysts like piperidine () are critical for minimizing side reactions. Yield optimization requires monitoring via TLC or HPLC, with purification by column chromatography.

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structurally similar nitriles?

  • Methodological Answer :

  • ¹H NMR : The imino proton (NH) typically appears as a broad singlet near δ 6.5–7.5 ppm, absent in non-imino nitriles. The methoxy group resonates at δ 3.2–3.5 ppm as a singlet ( ).
  • IR : A strong C≡N stretch near 2240 cm⁻¹ confirms the nitrile group, while the imine (C=N) appears as a medium-intensity band around 1640–1680 cm⁻¹ (cf. ’s IR data for methoxyphenylpropanoic acid).
  • 13C NMR : The nitrile carbon is observed at ~115–120 ppm, while the imine carbon appears at 150–160 ppm ( ).

Q. What are the key stability challenges for this compound under storage and experimental conditions?

  • Methodological Answer : The compound’s imine group is prone to hydrolysis, especially in humid environments. Storage recommendations include anhydrous conditions (argon atmosphere, molecular sieves) at –20°C. During reactions, avoid aqueous solvents unless stabilized by aprotic co-solvents (e.g., DMF, THF). Degradation can be tracked via LC-MS, monitoring for peaks corresponding to hydrolyzed products like 3-methoxypropanenitrile ( ) or ammonia release ( ).

Advanced Research Questions

Q. How do solvent polarity and proticity affect the tautomeric equilibrium of this compound?

  • Methodological Answer : In polar aprotic solvents (e.g., DMSO), the imine form dominates due to stabilization of the conjugated C=N bond. In protic solvents (e.g., ethanol), tautomerization to an enamine or keto form may occur, altering reactivity. UV-Vis spectroscopy (250–300 nm range) and DFT calculations (e.g., Gaussian with B3LYP/6-31G* basis set) can quantify tautomeric ratios. Solvent effects are comparable to those observed in substituted propanenitriles ( ).

Q. What computational strategies predict the electrophilic reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer : Frontier Molecular Orbital (FMO) theory identifies the nitrile carbon (LUMO) as the primary electrophilic site. Hirshfeld charge analysis (via software like Multiwfn) quantifies charge distribution, while Molecular Electrostatic Potential (MEP) maps highlight regions susceptible to nucleophilic attack. Benchmark against experimental data from analogous compounds, such as 3-(4-methylpiperidin-1-yl)propionitrile ( ), to validate computational models.

Q. Can this compound serve as a precursor for bioactive heterocycles, and what mechanistic pathways are involved?

  • Methodological Answer : The compound’s nitrile and imine groups enable cyclization reactions to form pyrimidines or triazoles. For example, reaction with hydrazine under microwave irradiation (120°C, 30 min) yields 1,2,4-triazole derivatives. Mechanistic studies (e.g., trapping intermediates with TEMPO) reveal a stepwise process: (1) imine protonation, (2) nucleophilic attack by hydrazine, and (3) cyclodehydration. Bioactivity screening (e.g., kinase inhibition assays, ) can assess pharmacological potential.

Data Contradictions and Validation

Q. How to resolve discrepancies in reported synthetic yields for this compound derivatives?

  • Methodological Answer : Variability often arises from differences in purification methods or starting material purity. Reproduce protocols using standardized reagents (e.g., HPLC-grade solvents, CAS-verified methoxypropionitrile from ). Cross-validate yields via independent techniques: gravimetric analysis, NMR integration against an internal standard (e.g., 1,3,5-trimethoxybenzene), and mass balance calculations.

Q. What experimental evidence supports or refutes the proposed radical scavenging activity of this compound?

  • Methodological Answer : Use DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays to measure radical quenching efficiency. Compare results with structurally similar compounds, such as 3-(5-hydroxy-2-methoxyphenyl)propanal ( ), which has documented antioxidant properties. ESR spectroscopy can detect stable radical intermediates, while computational studies (e.g., bond dissociation enthalpy calculations) assess thermodynamic feasibility.

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